Cas no 1213240-07-3 (3-methylazetidine-3-carboxylic acid)
3-methylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-3-azetidinecarboxylic acid
- 3-methylazetidine-3-carboxylic acid
- 3-methylazetidine-3-carboxylicacid
- EN300-126587
- AKOS006387170
- SCHEMBL16849195
- 1213240-07-3
- DB-099248
- SY099697
- SB22189
- AS-53057
- MFCD19223573
- P16026
- AMY34877
- MFCD20257491
- 3-Azetidinecarboxylic acid, 3-methyl-
-
- MDL: MFCD19223573
- Inchi: 1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
- InChI Key: KFNKFPRGDANMEX-UHFFFAOYSA-N
- SMILES: OC(C1(C)CNC1)=O
Computed Properties
- Exact Mass: 115.063328530g/mol
- Monoisotopic Mass: 115.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 49.3Ų
3-methylazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200324-1g |
3-methylazetidine-3-carboxylic acid |
1213240-07-3 | 95% | 1g |
$381 | 2021-06-09 | |
| Chemenu | CM200324-5g |
3-methylazetidine-3-carboxylic acid |
1213240-07-3 | 95% | 5g |
$1145 | 2021-06-09 | |
| abcr | AB485929-1 g |
3-Methyl-3-azetidinecarboxylic acid; . |
1213240-07-3 | 1g |
€338.80 | 2023-06-15 | ||
| abcr | AB485929-5 g |
3-Methyl-3-azetidinecarboxylic acid; . |
1213240-07-3 | 5g |
€867.50 | 2023-06-15 | ||
| abcr | AB485929-10 g |
3-Methyl-3-azetidinecarboxylic acid; . |
1213240-07-3 | 10g |
€1,163.20 | 2022-03-01 | ||
| Chemenu | CM200324-1g |
3-methylazetidine-3-carboxylic acid |
1213240-07-3 | 95%+ | 1g |
$490 | 2023-03-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-5g |
3-Methyl-3-azetidinecarboxylic acid |
1213240-07-3 | 5g |
¥9558.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-250mg |
3-Methyl-3-azetidinecarboxylic acid |
1213240-07-3 | 250mg |
¥1278.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45750-1g |
3-Methyl-3-azetidinecarboxylic acid |
1213240-07-3 | 1g |
¥3188.0 | 2021-09-08 | ||
| TRC | A965533-50mg |
3-Methyl-3-azetidinecarboxylic Acid |
1213240-07-3 | 50mg |
$ 64.00 | 2023-04-19 |
3-methylazetidine-3-carboxylic acid Suppliers
3-methylazetidine-3-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-methylazetidine-3-carboxylic acid
Exploring 3-Methylazetidine-3-Carboxylic Acid (CAS 1213240-07-3): Properties, Applications, and Future Prospects
3-Methylazetidine-3-carboxylic acid (CAS 1213240-07-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of azetidine, this compound combines a strained four-membered ring with a carboxylic acid functional group, making it a valuable building block for drug discovery. Researchers are increasingly exploring its potential in modulating biological activity, particularly in the development of novel enzyme inhibitors and receptor modulators.
The compound's 3-methyl substitution introduces steric effects that can influence conformational flexibility, a property highly sought after in medicinal chemistry. Recent studies highlight its role in improving metabolic stability and bioavailability of small-molecule drugs. With the growing demand for saturated heterocycles in drug design, 3-methylazetidine-3-carboxylic acid offers distinct advantages over traditional five- and six-membered ring systems.
From a synthetic chemistry perspective, the preparation of CAS 1213240-07-3 involves innovative approaches to construct the strained azetidine ring system. Modern methods often employ [2+2] cycloadditions or ring-closing strategies, with particular attention to controlling stereochemistry at the 3-position. The compound's carboxylic acid moiety provides an excellent handle for further derivatization, enabling its incorporation into more complex molecular architectures.
In the context of current research trends, this compound aligns with several hot topics in the scientific community: the exploration of constrained amino acids for peptide mimetics, the development of bioisosteres for improved drug properties, and the search for novel scaffolds in fragment-based drug discovery. Its potential applications extend to neurological research, where modified amino acids play crucial roles in neurotransmitter analogs.
The physicochemical properties of 3-methylazetidine-3-carboxylic acid make it particularly interesting for formulation scientists. Its balanced lipophilicity profile, influenced by both the methyl group and carboxylic acid, contributes to favorable membrane permeability while maintaining sufficient aqueous solubility. These characteristics are critical in addressing contemporary challenges in drug delivery, especially for central nervous system targets.
Analytical characterization of CAS 1213240-07-3 typically involves advanced techniques such as NMR spectroscopy (with particular focus on the unique coupling patterns of the azetidine protons), mass spectrometry, and X-ray crystallography. The strained nature of the azetidine ring often leads to distinctive spectroscopic signatures that aid in structural verification and purity assessment.
From an industrial perspective, the scalable synthesis of 3-methylazetidine-3-carboxylic acid represents both a challenge and opportunity. Process chemists are developing more efficient routes to meet the growing demand from pharmaceutical companies seeking novel heterocyclic building blocks. Recent advances in continuous flow chemistry and biocatalysis may offer solutions to some of the synthetic hurdles associated with this compound class.
Environmental and regulatory considerations for CAS 1213240-07-3 follow standard protocols for specialty chemicals. Proper handling procedures focus on maintaining compound integrity while ensuring workplace safety. The compound's stability profile and degradation pathways are subjects of ongoing investigation as part of comprehensive environmental risk assessments.
Looking forward, 3-methylazetidine-3-carboxylic acid is poised to play an expanding role in multiple research domains. Its incorporation into proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies represents one particularly promising avenue. Additionally, its potential in agricultural chemistry as a precursor for novel crop protection agents is beginning to attract attention from agrochemical developers.
The scientific literature surrounding CAS 1213240-07-3 continues to grow, with recent publications exploring its use in metal-organic frameworks (MOFs) for catalytic applications and as a chiral auxiliary in asymmetric synthesis. These diverse applications underscore the compound's versatility and the creative ways researchers are leveraging its unique structural features.
For researchers considering working with 3-methylazetidine-3-carboxylic acid, key considerations include storage conditions (typically anhydrous environments at controlled temperatures), compatibility with common coupling reagents in peptide synthesis, and analytical methods for quality control. The compound's stability in various pH ranges and its behavior under different reaction conditions are active areas of methodological development.
In the broader context of heterocyclic chemistry, the study of azetidine derivatives like 3-methylazetidine-3-carboxylic acid contributes valuable insights into ring strain effects on chemical reactivity and biological activity. These fundamental understandings are driving innovation across multiple chemistry disciplines and enabling the design of next-generation functional materials and bioactive compounds.
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